Biochemical Potency Comparison: MK-4688 vs. RG7112
MK-4688 demonstrates significantly superior biochemical potency for disrupting the HDM2-p53 interaction compared to the clinically evaluated analog RG7112. MK-4688 achieves an IC50 of 1 nM in the relevant BindingDB assay, whereas RG7112 (also known as RO5045337) has a reported IC50 of 18 nM in an HTRF assay [1][2]. This 18-fold difference in intrinsic potency translates to a lower projected dose requirement for achieving target engagement [3].
| Evidence Dimension | Biochemical Inhibition of HDM2-p53 Interaction |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | RG7112 (RO5045337): IC50 = 18 nM |
| Quantified Difference | MK-4688 is 18-fold more potent than RG7112 in biochemical assays. |
| Conditions | MK-4688: BindingDB assay; RG7112: HTRF (Homogeneous Time-Resolved Fluorescence) assay. |
Why This Matters
This 18-fold superior potency allows for lower effective concentrations in in vitro models, reducing the risk of solubility or vehicle-related artifacts and enabling more precise pathway interrogation.
- [1] Zhang Group. PDB 7na2 Chain A Binding Data. Structure of PDB 7na2 Chain A. View Source
- [2] Vu, B., Wovkulich, P., Pizzolato, G., et al. Discovery of RG7112: a small-molecule MDM2 inhibitor in clinical development. ACS Med Chem Lett. 2013; 4(5): 466-469. View Source
- [3] Reutershan, M. H., Machacek, M. R., Altman, M. D., et al. Discovery of MK-4688: an Efficient Inhibitor of the HDM2-p53 Protein-Protein Interaction. J Med Chem. 2021; 64(21): 16213-16241. PMID: 34714078. View Source
